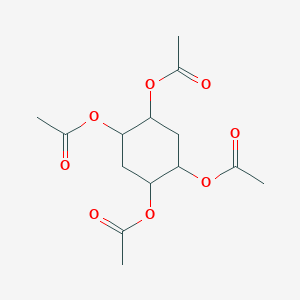

Cyclohexane-1,2,4,5-tetrayl tetraacetate

Description

Properties

IUPAC Name |

(2,4,5-triacetyloxycyclohexyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O8/c1-7(15)19-11-5-13(21-9(3)17)14(22-10(4)18)6-12(11)20-8(2)16/h11-14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRKABDCFOWPHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C(CC1OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80298105 | |

| Record name | cyclohexane-1,2,4,5-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92298-57-2 | |

| Record name | NSC120587 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclohexane-1,2,4,5-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexane-1,2,4,5-tetrayl tetraacetate can be synthesized through several methods:

Reduction or Hydrogenation: Reduction or hydrogenation of tri-hydroxycyclohexanones, hydroxylated aromatics, or hydroxylated quinones.

Hydrogenolysis: Hydrogenolysis of dibromocyclohexanetetrols.

Hydration: Hydration of diepoxycyclohexanes.

Hydroxylation: Hydroxylation of cyclohexadienes or cyclohexenediols.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and specific reaction environments to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions: Cyclohexane-1,2,4,5-tetrayl tetraacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetate groups to alcohols.

Substitution: Substitution reactions can replace the acetate groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in the formation of new functionalized cyclohexane derivatives.

Scientific Research Applications

Cyclohexane-1,2,4,5-tetrayl tetraacetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of cyclohexane-1,2,4,5-tetrayl tetraacetate involves its interaction with molecular targets and pathways within biological systems. The acetate groups can undergo hydrolysis to release acetic acid, which can then participate in various metabolic processes. The cyclohexane ring provides structural stability and can interact with hydrophobic regions of proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclohexane-1,2,4,5-tetrayl tetraacetate shares structural similarities with cyclohexane derivatives bearing multiple substituents. Below is a detailed comparison with key analogs:

Cyclohexane-1,2,4,5-tetracarboxylic Acid (CAS 15383-49-0)

- Molecular Formula : C₁₀H₁₂O₈

- Molecular Weight : 260.2 g/mol

- Properties : Polar due to four carboxylic acid groups; typically exists as a cis/trans isomer mixture.

- Applications : Precursor for dianhydrides (e.g., H-PMDA, used in high-performance polyimides) .

- Key Difference : Higher polarity and reactivity compared to the tetraacetate, making it suitable for polymer synthesis rather than protective intermediates.

1,2,4,5-Tetramethylcyclohexane (CAS 2090-38-2)

- Molecular Formula : C₁₀H₂₀

- Molecular Weight : 140.27 g/mol

- Properties: Non-polar hydrocarbon with a boiling point of 160.4°C and density of 0.752 g/cm³ .

- Applications : Solvent or intermediate in organic synthesis.

- Key Difference : Lacks functional groups (esters/acids), resulting in low reactivity and distinct industrial uses.

trans-1,2-Cyclohexanediamine-N,N,N′,N′-tetraacetic Acid Monohydrate

- Molecular Formula : C₁₄H₂₂N₂O₈·H₂O

- Properties : Chelating agent with amine and carboxylate groups; water-soluble.

- Applications : Buffer preparation in biochemistry for metal ion sequestration .

- Key Difference : Functional group diversity enables metal coordination, unlike the ester-dominated tetraacetate.

Cyclohexane-1,2,4,5-tetracarboxylic Acid Dianhydride (H-PMDA)

- Molecular Formula : C₁₀H₈O₆

- Properties : High thermal stability; reacts with diamines to form polyimides.

- Applications : Electronics and aerospace industries for heat-resistant polymers .

- Key Difference : Anhydride reactivity contrasts with the hydrolytic stability of the tetraacetate.

Comparative Data Table

Functional Group Impact

- Tetraacetate : Ester groups confer moderate polarity and hydrolytic sensitivity, ideal for temporary protection in multistep syntheses.

- Tetracarboxylic Acid/Dianhydride : Carboxylic/anhydride groups enable polymerization but require stringent handling due to moisture sensitivity .

Biological Activity

Cyclohexane-1,2,4,5-tetrayl tetraacetate (C_14H_22O_8) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features four acetate groups attached to a cyclohexane ring. The presence of multiple acetyl groups can enhance the solubility and reactivity of the compound, making it a versatile candidate for various biological applications.

The mechanism of action of this compound involves its interaction with various biomolecules. The acetate groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. This interaction may influence several biochemical pathways, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Protein Binding : It could modulate the activity of proteins by altering their conformation or stability.

- Cell Signaling : By interacting with signaling pathways, it may impact cell proliferation and apoptosis.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound displays antimicrobial activity against certain bacterial strains.

- Antioxidant Activity : The presence of multiple acetyl groups may contribute to its ability to scavenge free radicals.

- Potential Anticancer Effects : Some studies have hinted at its ability to induce apoptosis in cancer cell lines through modulation of cell signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of cyclohexane derivatives. Below is a summary table highlighting key findings from recent research:

Synthesis and Isolation

The synthesis of this compound has been achieved through various organic synthesis techniques. A common method involves the acetylation of cyclohexanetetrols using acetic anhydride in the presence of a catalyst. This method allows for high yields and purity of the final product.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Cyclohexane-1,2,4,5-tetrayl tetraacetate, and what methodological considerations are critical for optimizing yield?

- Answer: A widely used method involves reductive acetylation of 2,5-dihydroxy-1,4-benzoquinone derivatives using nitrogen-containing heterocycles (e.g., pyridine or acridine) in acetic anhydride. Key considerations include stoichiometric control of amines, reaction temperature (typically 80–120°C), and purification via column chromatography with eluents like ethyl acetate/cyclohexane mixtures. Side reactions, such as intermediate complex formation between amines and quinones, must be monitored to avoid yield reduction .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Answer: Structural validation requires a combination of spectroscopic techniques:

- 1H/13C NMR : To identify acetate methyl groups (~2.0–2.3 ppm) and cyclohexane backbone protons.

- IR Spectroscopy : To confirm ester carbonyl stretches (~1740–1760 cm⁻¹).

- Mass Spectrometry (MS) : For molecular ion peaks matching the molecular formula (C₁₈H₂₄O₈, exact mass 368.15 g/mol).

Consistency with literature data for analogous tetraacetates is critical .

Q. What conformational features influence the stability of this compound?

- Answer: The compound likely adopts a twist-boat conformation due to steric repulsion between axial acetate groups in the chair form. This is analogous to 1,2,4,5-tetrathiane derivatives, where substituent interactions destabilize the chair conformation. Computational modeling (e.g., DFT) or X-ray crystallography can validate this .

Advanced Research Questions

Q. How do researchers address challenges in crystallographic refinement of this compound?

- Answer: The SHELX software suite (e.g., SHELXL) is widely used for small-molecule refinement. Challenges include:

- Disorder in Acetate Groups : Resolved using PART instructions and isotropic displacement parameter constraints.

- Twinned Crystals : Handled via HKLF 5 data integration and twin-law refinement.

High-resolution data (≤0.8 Å) and robust data-merging protocols (via SHELXC/D) improve accuracy .

Q. What oxidation pathways are relevant to this compound, and how do conformational dynamics affect reactivity?

- Answer: Lead tetraacetate (LTA) can induce bisdecarboxylation or epoxidation, depending on reaction conditions. The twist-boat conformation may enhance reactivity at specific positions due to reduced steric hindrance. Kinetic studies (e.g., GC-MS monitoring) and computational transition-state analysis are recommended to map reaction pathways .

Q. How does this compound behave under high-temperature conditions, and what analytical models apply?

- Answer: Combustion studies of cyclohexane derivatives reveal low-temperature oxidation pathways (forming peroxides) and high-temperature decomposition into CO, CO₂, and alkenes. Jet-stirred reactor experiments coupled with CHEMKIN modeling can extrapolate kinetic parameters (e.g., ignition delay times) for tetraacetate derivatives .

Q. What strategies enable the synthesis of Cyclohexane-1,2,4,5-tetracarboxylic acid dianhydride (H-PMDA) from the tetraacetate?

- Answer: Thermal dehydration at 200–250°C under vacuum removes acetic acid, forming the dianhydride. Purity is confirmed via titration (carboxylic acid content) and FTIR (anhydride carbonyl peaks at ~1850 cm⁻¹). Applications in high-performance polyamide resins (e.g., Reny®) highlight its industrial research relevance .

Methodological Notes

- Data Contradictions : describes tetraacetate synthesis for benzoquinone derivatives, but analogous methods apply to cyclohexane systems with adjustments in reducing agents (e.g., H₂/Pd-C instead of amines) .

- Safety : Handle lead tetraacetate and acetic anhydride in fume hoods with appropriate PPE due to toxicity and corrosivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.